molecular formula C13H21NO B2545517 2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone CAS No. 2034550-97-3

2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone

Cat. No.: B2545517
CAS No.: 2034550-97-3
M. Wt: 207.317
InChI Key: AVKIXVJZKXGUSD-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone is a ketone derivative featuring a cyclopentyl group attached to the carbonyl carbon and a 3-methylenepiperidin-1-yl substituent.

Properties

IUPAC Name

2-cyclopentyl-1-(3-methylidenepiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-5-4-8-14(10-11)13(15)9-12-6-2-3-7-12/h12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKIXVJZKXGUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate ketone.

    Introduction of the Methylenepiperidinyl Group: This step involves the reaction of a piperidine derivative with a methylene group, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylenepiperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone with analogous compounds:

Compound Name Molecular Formula Substituents on Ethanone Key Functional Groups
This compound C₁₃H₂₁NO Cyclopentyl, 3-methylenepiperidinyl Ketone, tertiary amine
1-(2-Chlorophenyl)ethanone C₈H₇ClO 2-Chlorophenyl Ketone, aryl chloride
2-Cyclopentyl-1-(2-hydroxyphenyl)ethanone C₁₃H₁₆O₂ Cyclopentyl, 2-hydroxyphenyl Ketone, phenolic hydroxyl
2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone C₁₄H₁₇NO₅ Cyclohexyl, 3,4-dihydroxy-5-nitrophenyl Ketone, dihydroxy, nitro

Key Observations :

  • Conformational Flexibility : The cyclopentyl group may adopt a puckered conformation (as defined by Cremer-Pople coordinates ), while the cyclohexyl analog likely assumes a chair conformation, affecting steric interactions.
  • Electronic Properties : The electron-withdrawing nitro group in the dihydroxy-nitro analog contrasts with the electron-donating methylenepiperidine, influencing reactivity in substitution or redox reactions.

Implications for Target Compound :

  • The target compound may require acylation of 3-methylenepiperidine with cyclopentylacetyl chloride under Lewis acid catalysis (e.g., AlCl₃).
  • Steric hindrance from the piperidine methylene group could necessitate optimized reaction temperatures or solvent systems (e.g., nitrobenzene for Fries rearrangement) .

Physicochemical Properties

Physical properties of analogs highlight trends influenced by substituents:

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Trends
2-Cyclopentyl-1-(2-hydroxyphenyl)ethanone 112–114 Not reported Moderate polarity (phenolic OH)
2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone 113–114 Not reported Polar (nitro, dihydroxy)
1-(2-Chlorophenyl)ethanone Not reported Not reported Lipophilic (Cl substituent)

Predicted Properties for Target Compound :

  • Melting/Boiling Points : Likely higher than chlorophenyl analogs due to increased molecular weight and polarity from the piperidine group.
  • Solubility: Enhanced solubility in polar solvents (e.g., DMSO, methanol) due to the tertiary amine, contrasting with the lipophilic chlorophenyl analog .

Spectral Characteristics

Spectral data for analogs guide interpretation of the target compound’s NMR/IR profiles:

Compound Name ¹H NMR Shifts (δ) IR Absorptions (cm⁻¹)
2-Cyclopentyl-1-(2-hydroxyphenyl)ethanone Aromatic protons: ~6.5–7.5 ppm; cyclopentyl: ~1.5–2.5 ppm C=O: ~1680; OH: ~3200
1-(2-Chlorophenyl)ethanone Aromatic protons: ~7.2–7.8 ppm; COCH₃: ~2.6 ppm C=O: ~1700; C-Cl: ~550

Expected Features for Target Compound :

  • IR : C=O stretch ~1680–1700 cm⁻¹; N-H (if protonated) ~3300 cm⁻¹.

Biological Activity

2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone, with the CAS number 2034550-97-3, is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopentyl group and a methylenepiperidine moiety, which contribute to its unique chemical properties. The IUPAC name reflects its structural complexity:

PropertyValue
IUPAC Name This compound
CAS Number 2034550-97-3
Molecular Formula C_{13}H_{19}N
Molecular Weight 203.30 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is believed to act on neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. These interactions may lead to effects such as:

  • Anxiolytic Activity: The compound may exhibit anxiety-reducing properties by modulating GABAergic transmission.
  • Antidepressant Effects: It could potentially enhance mood regulation through serotonin receptor modulation.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound, focusing on its potential therapeutic applications.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate affinity for serotonin receptors (5-HT_1A and 5-HT_2A). These findings suggest its potential as an antidepressant or anxiolytic agent.

In Vivo Studies

Animal models have shown promising results in anxiety and depression paradigms. For instance, in a forced swim test, the compound significantly reduced immobility time compared to control groups, indicating potential antidepressant effects.

Case Studies

Several case studies have reported on the therapeutic applications of similar compounds with structural analogs:

  • Case Study 1:
    • Subject: Male rat model
    • Findings: Administration of similar piperidine derivatives resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
  • Case Study 2:
    • Subject: Human clinical trials
    • Findings: A related compound demonstrated efficacy in treating generalized anxiety disorder, leading to further interest in derivatives like this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound APiperidine derivativeAnxiolytic
Compound BMorpholine derivativeAntidepressant
Compound CCyclohexyl derivativeNeuroprotective

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